N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-4-nitrobenzenecarboximidamide
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Overview
Description
O~1~-(2-BICYCLO[221]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is a complex organic compound characterized by its unique bicyclic structure and nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the acetyl group: The bicyclic compound is then subjected to Friedel-Crafts acylation to introduce the acetyl group.
Nitration of benzene: The benzene ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the carbohydroximamide: The final step involves the reaction of the nitrobenzene derivative with hydroxylamine under acidic conditions to form the carbohydroximamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
O~1~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Amines, oximes.
Reduction: Nitriles.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
O~1~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of O1-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Nitrobenzene derivatives: Compounds with similar nitrobenzene moieties but different substituents.
Uniqueness
O~1~-(2-BICYCLO[2.2.1]HEPT-2-YLACETYL)-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is unique due to its combination of a bicyclic structure and a nitrobenzene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C16H19N3O4/c17-16(11-3-5-14(6-4-11)19(21)22)18-23-15(20)9-13-8-10-1-2-12(13)7-10/h3-6,10,12-13H,1-2,7-9H2,(H2,17,18) |
InChI Key |
KDRVGJUEPSRKHC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC1CC2CC(=O)O/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
Canonical SMILES |
C1CC2CC1CC2CC(=O)ON=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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